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Compound of Interest

Compound Name: (+)-Pentobarbital

Cat. No.: B12795884 Get Quote

This technical guide provides a comprehensive overview of the stereoselective synthesis and

detailed chemical properties of (+)-Pentobarbital. The information is intended for researchers,

scientists, and professionals in the field of drug development, offering a granular look at the

methodologies and physicochemical characteristics of this compound.

Chemical Properties of Pentobarbital
Pentobarbital, chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid, is a short-acting

barbiturate.[1] Its chemical and physical properties are crucial for its formulation, delivery, and

pharmacokinetic profile. The key properties are summarized in the table below.
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Property Value

Molecular Formula C₁₁H₁₈N₂O₃

Molecular Weight 226.27 g/mol

IUPAC Name
5-ethyl-5-(pentan-2-yl)-1,3-diazinane-2,4,6-

trione

CAS Number 76-74-4

pKa 7.8 - 8.11

LogP 2.1

Solubility

- Water: Slightly soluble (679 mg/L at 25°C) -

Ethanol: Soluble - Ether: Soluble The sodium

salt of pentobarbital exhibits greater water

solubility.

Melting Point 129.5°C

Appearance White, crystalline powder or granules.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of

pentobarbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of pentobarbital exhibits characteristic peaks corresponding to its

molecular structure. In vivo ¹H-MRS studies in rats have shown a distinct resonance peak at

1.15 ppm, which is elevated with an increased dose of sodium pentobarbital.[2] Other

resonance peaks appear in the range of 3.0 to 4.0 ppm.[2]

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification and quantification of

pentobarbital.[3] Electron ionization (EI) mass spectra are available for both underivatized and

methyl-derivatized pentobarbital.[4]
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Synthesis of (+)-Pentobarbital
The synthesis of enantiomerically pure (+)-Pentobarbital can be achieved through

stereoselective methods to control the chirality at the C5 position of the barbituric acid ring.

One effective approach is through a Palladium-catalyzed asymmetric allylic alkylation.

General Synthesis Pathway
The traditional synthesis of racemic pentobarbital involves a two-step process:

Alkylation of Diethyl Malonate: Diethyl malonate is first ethylated and then subsequently

alkylated with 2-bromopentane.

Condensation with Urea: The resulting disubstituted malonic ester is condensed with urea in

the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring.[5][6]
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General Synthesis of Racemic Pentobarbital.

Enantioselective Synthesis of (+)-Pentobarbital
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An enantioselective synthesis of (+)-pentobarbital has been developed utilizing a palladium-

catalyzed asymmetric allylic alkylation of a barbituric acid derivative.[7] This method allows for

the stereocontrolled introduction of the sec-pentyl group.

Experimental Protocol: Palladium-Catalyzed Asymmetric
Allylic Alkylation
The following protocol is based on the enantioselective synthesis of pentobarbital as described

in the literature.[7]

Materials:

5-Ethylbarbituric acid

Allyl acetate

Palladium(II) acetate (Pd(OAc)₂)

Chiral ligand (e.g., a derivative of Trost ligand)

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

Solvent (e.g., Tetrahydrofuran, THF)

Procedure:

Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere (e.g., argon),

dissolve Palladium(II) acetate and the chiral ligand in the solvent. Stir the mixture at room

temperature to form the chiral palladium catalyst complex.

Reaction Setup: In a separate flask, dissolve 5-ethylbarbituric acid and the base in the

solvent.

Alkylation: To the solution of 5-ethylbarbituric acid, add the prepared catalyst solution

followed by the dropwise addition of allyl acetate.

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical

technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid
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Chromatography (HPLC).

Work-up: Once the reaction is complete, quench the reaction with a suitable reagent. Extract

the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt

(e.g., MgSO₄), and concentrate it under reduced pressure.

Purification: Purify the crude product by column chromatography to isolate the desired

enantiomer of the allylated barbiturate.

Conversion to (+)-Pentobarbital: The allylated intermediate can then be converted to (+)-
pentobarbital through subsequent chemical transformations, such as hydrogenation of the

allyl group.
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Experimental Workflow for Enantioselective Synthesis.
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Mechanism of Action and Signaling Pathway
Pentobarbital exerts its effects primarily through its interaction with the γ-aminobutyric acid type

A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.

Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor.[5] It binds to a site

on the receptor distinct from the GABA binding site and potentiates the effect of GABA by

increasing the duration of chloride ion channel opening.[5] This leads to an increased influx of

chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a decrease in

neuronal excitability. At higher concentrations, pentobarbital can directly activate the GABA-A

receptor, even in the absence of GABA.[1]

(+)-Pentobarbital GABA-A ReceptorBinds to allosteric site Chloride (Cl⁻) ChannelProlongs opening Increased Cl⁻ Influx Neuronal Hyperpolarization CNS Depression
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Signaling Pathway of (+)-Pentobarbital.

Chiral Resolution
An alternative to asymmetric synthesis for obtaining (+)-Pentobarbital is through the resolution

of a racemic mixture.[8] This can be achieved by several methods, including:

Formation of Diastereomeric Salts: Reacting racemic pentobarbital with a chiral resolving

agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated

by crystallization due to their different physical properties.[9]

Chiral Chromatography: Using a chiral stationary phase in HPLC or other chromatographic

techniques to separate the enantiomers.[9]

While effective, chiral resolution methods have the inherent disadvantage of a maximum

theoretical yield of 50% for the desired enantiomer from the racemic mixture.[8]

This guide provides a foundational understanding of the synthesis and chemical properties of

(+)-Pentobarbital, intended to support further research and development in this area. For
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detailed experimental parameters and safety information, it is essential to consult the primary

literature and relevant safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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